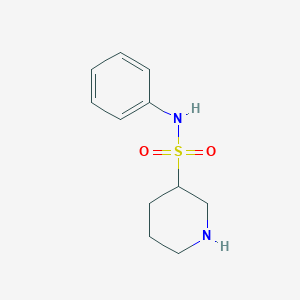

N-phenylpiperidine-3-sulfonamide

Übersicht

Beschreibung

N-phenylpiperidine-3-sulfonamide (NPP-3-SO2NH2) is an organic compound belonging to the piperidine class of compounds. It is a colorless, water-soluble, crystalline solid that is used in a variety of chemical, pharmaceutical, and biological applications. NPP-3-SO2NH2 is a versatile compound that has been used for a variety of purposes, including synthesis, chemical reactions, and drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties N-phenylpiperidine-3-sulfonamide and its derivatives have diverse applications in scientific research, particularly in the field of organic synthesis and drug discovery. A novel method involving the double reduction of cyclic aromatic sulfonamides, including this compound derivatives, has been developed to synthesize 2- and 3-aryl-substituted cyclic amines. This method features nitrogen protection and a traceless tether for aromatic moiety transposition from nitrogen to carbon, showcasing its utility in creating complex molecular structures for various scientific applications (Evans et al., 2005).

Biological Activities and Applications Sulfonamide derivatives, including those related to this compound, play a crucial role in medicinal chemistry due to their broad spectrum of biological activities. These compounds are integral in studies related to enzyme inhibition, offering potential therapeutic applications in treating diseases. For instance, N-acylsulfonamides have been shown to strongly inhibit human carbonic anhydrase isoenzymes, demonstrating their importance in developing diuretic, antiglaucoma, antiobesity, and anticancer agents (Yıldırım et al., 2015).

Antimicrobial and Antiviral Properties The antimicrobial activity of sulfonamide derivatives has been a significant area of research, with this compound derivatives being no exception. Studies have demonstrated their effectiveness against various pathogenic strains of bacteria, highlighting their potential in addressing resistance and developing new antimicrobial agents. Such research efforts are critical in the ongoing battle against microbial resistance and the search for novel therapeutic options (Ahmad & Farrukh, 2012).

Environmental Impact and Degradation Understanding the environmental fate of sulfonamides, including this compound derivatives, is crucial for assessing their ecological impact. Research into their degradation pathways offers insights into reducing environmental persistence and toxicity. For example, the identification of metabolites formed during the degradation of sulfamethoxazole and other sulfonamides in specific bacterial strains reveals unique pathways initiated by ipso-hydroxylation, leading to the fragmentation of the parent compound. This knowledge is pivotal for environmental management strategies aimed at mitigating the effects of these compounds in aquatic systems (Ricken et al., 2013).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

N-Phenylpiperidine-3-sulfonamide, like other sulfonamides, primarily targets the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for the biosynthesis of bacterial nucleic acids and proteins .

Mode of Action

This compound acts as a competitive inhibitor of dihydropteroate synthetase . It mimics the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and binds to the active site of the enzyme, thereby preventing PABA from binding . This inhibition disrupts the synthesis of folic acid, leading to a deficiency of this vital compound in bacteria .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, the compound prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption affects downstream processes that depend on folic acid, including the synthesis of nucleic acids and proteins .

Pharmacokinetics

They are primarily metabolized in the liver and excreted in the urine . The bioavailability of sulfonamides can be influenced by factors such as pH and the presence of certain food components .

Result of Action

The inhibition of folic acid synthesis by this compound leads to a deficiency of nucleic acids and proteins in bacteria, disrupting their growth and proliferation . This results in a bacteriostatic effect, where the growth of bacteria is halted, allowing the immune system to eliminate the infection .

Action Environment

The action of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially influencing its absorption and distribution . Additionally, the presence of resistant bacterial strains can reduce the efficacy of the compound . The stability of the compound can also be affected by factors such as temperature and light .

Eigenschaften

IUPAC Name |

N-phenylpiperidine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S/c14-16(15,11-7-4-8-12-9-11)13-10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYFAJIMWRXUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)S(=O)(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[1-(Ethylamino)ethyl]benzonitrile](/img/structure/B3199268.png)

![N-{1-[4-(pyridin-3-ylmethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B3199311.png)

![1-[(1-ethylpyrrolidin-2-yl)methyl]-2,5-dimethyl-1H-pyrrole-3-carbaldehyde](/img/structure/B3199315.png)

![3-[2-(4-Bromophenyl)acetamido]thiophene-2-carboxylic acid](/img/structure/B3199320.png)

![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)

![4-[(3-Carbamoylpyridin-2-yl)sulfanyl]benzoic acid](/img/structure/B3199356.png)